molecular formula C23H19N3O2S B2409189 N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide CAS No. 898449-82-6

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide

Cat. No.: B2409189
CAS No.: 898449-82-6
M. Wt: 401.48
InChI Key: XDFPYFYMZRLJRD-UHFFFAOYSA-N
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Description

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a 1,3,4-oxadiazole ring, which is known for its wide range of pharmacological activities.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-29-19-14-12-18(13-15-19)22-25-26-23(28-22)24-21(27)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFPYFYMZRLJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide typically involves the reaction of 4-methylsulfanylphenyl hydrazine with diphenylacetic acid in the presence of a dehydrating agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways . The compound’s biological activity is often attributed to the electronic distribution within the oxadiazole ring and its ability to interact with enzymes or receptors. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
  • N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
  • N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Uniqueness

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the diphenylacetamide moiety

Biological Activity

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylthio)phenyl derivatives with oxadiazole precursors. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .

Anticancer Activity

In vitro studies have demonstrated that related oxadiazole compounds possess antiproliferative effects against several cancer cell lines. For example, compounds tested against the HeLa cervical cancer cell line exhibited IC50 values ranging from 0.50 to 3.58 μM . The structure-activity relationship (SAR) analyses suggest that modifications to the oxadiazole ring can enhance biological activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various oxadiazole derivatives for their antimicrobial properties. One derivative exhibited an MIC of 0.21 μM against E. coli, indicating strong antibacterial potential .
  • Cytotoxicity Assessment : In another study, the cytotoxic effects of several oxadiazole derivatives were assessed using MTT assays on human cell lines (HaCat and Balb/c 3T3). The results indicated promising cytotoxicity profiles, suggesting potential for further development as therapeutic agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins. For instance, docking studies revealed that certain derivatives form critical hydrogen bonds and hydrophobic interactions with active sites on enzymes like DNA gyrase, which is essential for their antimicrobial action .

Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMIC/IC50 Values
AntimicrobialPseudomonas aeruginosa, E. coliMIC = 0.21 μM
AnticancerHeLa cellsIC50 = 0.50 - 3.58 μM

Q & A

Basic: What are the optimal synthetic routes for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide?

Methodological Answer:
The synthesis typically involves three stages:

Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under reflux with catalysts like POCl₃ or H₂SO₄ .

Sulfanyl group introduction : Nucleophilic substitution at the oxadiazole C-2 position using thiols (e.g., 4-(methylsulfanyl)thiophenol) in polar aprotic solvents (e.g., DMF) at 60–80°C .

Acetamide coupling : Reacting the intermediate with 2,2-diphenylacetyl chloride in dichloromethane with a base (e.g., triethylamine) to form the final product .
Critical Parameters : Temperature control (<5°C during coupling), stoichiometric excess of thiol (1.2–1.5 eq.), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the methylsulfanyl group (δ ~2.5 ppm for S-CH₃), oxadiazole protons (δ 8.1–8.3 ppm), and diphenylacetamide aromatic signals (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 485.12 (C₂₉H₂₄N₃O₂S) with fragmentation peaks at m/z 272 (oxadiazole-phenyl fragment) and 213 (diphenylacetamide) .
  • FT-IR : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and C-N (oxadiazole, ~1250 cm⁻¹) .

Advanced: How do electronic properties of the methylsulfanyl group influence bioactivity?

Methodological Answer:
The methylsulfanyl (-SMe) group enhances electron density at the oxadiazole ring via resonance, increasing binding affinity to targets like kinase enzymes. Computational studies (DFT/B3LYP) show:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity .
  • Electrostatic potential maps : Negative charge localized at the oxadiazole N-3 and O-1 atoms, favoring hydrogen bonding in biological systems .
    Experimental validation : Replace -SMe with -SO₂Me (electron-withdrawing) in analogs; observe reduced antimicrobial activity (e.g., MIC increase from 8 µg/mL to >64 µg/mL against S. aureus) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., anticancer assays) often arise from:

  • Assay conditions : Varying cell lines (HeLa vs. MCF-7) or serum concentrations. Standardize using NIH/WHO protocols .
  • Solubility issues : Use co-solvents (≤1% DMSO) confirmed via dynamic light scattering (DLS) to ensure compound dispersion .
  • Metabolite interference : LC-MS/MS monitoring of parent compound stability in culture media (e.g., 95% intact after 24 hrs) .

Basic: What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer : MTT assay on adherent cancer cells (48–72 hrs exposure), with IC₅₀ calculated via nonlinear regression (GraphPad Prism) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR tyrosine kinase) with ATP competition controls .

Advanced: How can reaction yields be improved during oxadiazole formation?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 6 hrs) and increases yield (85% vs. 60%) by enhancing cyclization efficiency .
  • Catalyst optimization : Use Lewis acids like ZnCl₂ (10 mol%) to lower activation energy .
  • Workup modifications : Extract unreacted hydrazides with 5% NaHCO₃ before precipitation to reduce byproducts .

Advanced: What computational tools predict metabolic pathways of this compound?

Methodological Answer:

  • In silico tools : SwissADME for CYP450 metabolism (major oxidation at the methylsulfanyl group) and BOILED-Egg model for gastrointestinal absorption (high permeability) .
  • Molecular docking : AutoDock Vina to simulate binding to CYP3A4 (binding energy ≤ -8.5 kcal/mol) .
  • Validation : Compare with in vitro hepatocyte metabolism studies (e.g., human liver microsomes) .

Basic: What stability tests are critical for long-term storage?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability .
  • Hygroscopicity test : Store at 40°C/75% RH for 4 weeks; ≤2% weight gain indicates low moisture sensitivity .
  • Light sensitivity : UV-vis spectroscopy (λ 350 nm) after 48 hrs UV exposure; ≤5% degradation .

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